4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one
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Overview
Description
4-amino-3-(4-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one is a complex organic compound that features a triazine ring substituted with amino, chloroanilino, and thienylvinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(4-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloroaniline with a suitable triazine derivative under controlled conditions to introduce the chloroanilino group. The thienylvinyl group can be introduced through a subsequent reaction involving a thienyl-containing reagent and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(4-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-amino-3-(4-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-amino-3-(4-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile
- 3-(((4-chloroanilino)carbonyl)amino)benzoic acid
Uniqueness
Compared to similar compounds, 4-amino-3-(4-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for versatile applications and potential for further functionalization.
Properties
Molecular Formula |
C15H12ClN5OS |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H12ClN5OS/c16-10-3-5-11(6-4-10)18-15-20-19-13(14(22)21(15)17)8-7-12-2-1-9-23-12/h1-9H,17H2,(H,18,20)/b8-7+ |
InChI Key |
IJOHTGNPNHYXAC-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=NN=C(N(C2=O)N)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NN=C(N(C2=O)N)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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